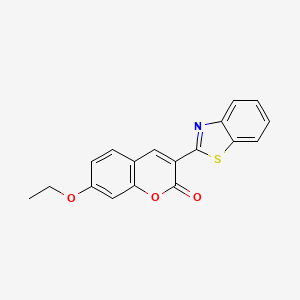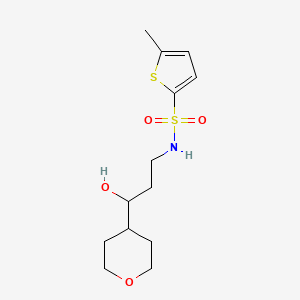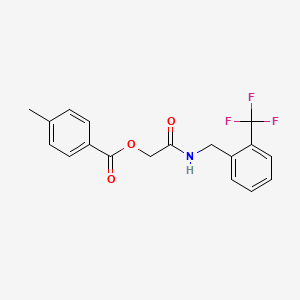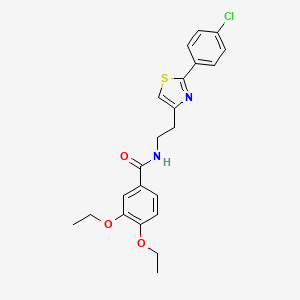![molecular formula C14H17NO2 B2985887 1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2196077-68-4](/img/structure/B2985887.png)
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of chalcone, which are open-chain flavonoids where the two aromatic rings are joined by a three-carbon chain . Chalcones display a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
Synthesis Analysis
The compound can be synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis
The metabolic pathways of this compound include the reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone .Physical And Chemical Properties Analysis
A study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations was investigated . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound can be synthesized and characterized using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The molecular structure can be elucidated using single-crystal X-ray diffraction technique .
Antimicrobial Activity
The compound has been found to possess moderate antimicrobial activity. It has been screened for its antimicrobial activities in vitro against Staphylococcus aureus, Bacillus subtillis, Escherichia coli, Salmonella Typhi pathogenic bacteria, and three fungi Aspergillus Niger, Aspergillus flavus, Candida albicans .
DFT Analysis
Density Functional Theory (DFT) analysis can be performed on the compound to study its molecular geometry and vibrational frequencies . The HOMO–LUMO energy gap can also be calculated .
TD-DFT Analysis
Time-Dependent Density Functional Theory (TD-DFT) approach can be used to compute the UV–visible spectrum of the compound .
Chemical Reactivity
The chemical reactivity parameters of the compound can be studied. The results obtained from the DFT analysis show good agreement with experimental data .
Drug Design
Unsymmetrical N, N′-diaryl ureas, which this compound is a part of, are particularly important in anticancer drug design. The urea moiety is capable of forming hydrogen bonds with biological receptors, the NH groups being the hydrogen bond donors, while the urea oxygen atom is the acceptor .
Anticancer Activity
Unsymmetrical N, N′-diaryl ureas have been found to have anticancer activity. They have been extensively studied as anticancer agents .
Other Pharmaceutical Applications
These types of compounds have been found to have many other pharmaceutical applications, including antitrypanosomal, antimalarial, antibacterial, anti-inflammatory, and antimycobacterial agents .
Direcciones Futuras
The discovery of new compounds having the antiproliferative action against cancer cells is very important . The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications . Therefore, future research could focus on synthesizing new alkylaminophenol compounds which can be used as drug active substances and investigating their structural properties by quantum chemical calculations .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and transporters, such as dopamine and norepinephrine transporters .
Mode of Action
It’s suggested that it may act as a potent blocker at the dopamine and norepinephrine transporter . This could result in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
By analogy with similar compounds, it may influence the dopaminergic and noradrenergic pathways . These pathways play crucial roles in various physiological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Similar compounds are known to be lipophilic, which can enhance their absorption and distribution in the body . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Its potential inhibitory effect on dopamine and norepinephrine transporters could lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting mood and cognition .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH could affect its stability and activity . Additionally, individual factors, such as the genetic makeup of the individual, could influence the compound’s efficacy and potential side effects.
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-14(16)15-10-6-8-12(15)11-7-4-5-9-13(11)17-2/h3-5,7,9,12H,1,6,8,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQUGEYSDYDSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2985805.png)

![2-[5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2985812.png)

![5,6-dichloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2985815.png)
![N-(furan-2-ylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985816.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2985818.png)
![[(2E)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl]acetic acid](/img/structure/B2985819.png)

![(E)-3-[2-(Azetidin-3-yl)phenyl]prop-2-enoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2985822.png)


![3-(3-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985825.png)
![1-Benzyl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2985826.png)